3'-O-Me-C(Bz)-2'-phosphoramidite, also known as N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-cytidine, is a phosphoramidite compound used primarily in the synthesis of oligonucleotides. Its structure includes a benzoyl group, which enhances the stability and reactivity of the compound during chemical reactions. The compound is classified as a nucleoside phosphoramidite, which is a key building block in the synthesis of DNA and RNA analogs.
This compound is synthesized from nucleosides, specifically cytidine derivatives. The classification of 3'-O-Me-C(Bz)-2'-phosphoramidite falls under nucleoside phosphoramidites, which are characterized by their high reactivity towards nucleophiles, making them suitable for solid-phase oligonucleotide synthesis. It is produced in laboratories and commercial chemical suppliers like Sigma-Aldrich and BroadPharm, ensuring high purity and quality for research applications .
The synthesis of 3'-O-Me-C(Bz)-2'-phosphoramidite typically involves several steps:
The synthesis process often employs automated synthesizers that can handle multiple reactions simultaneously, enhancing efficiency. Coupling yields typically range from 85% to 90%, indicating a high degree of success in forming the desired oligonucleotide structures .
The molecular formula for 3'-O-Me-C(Bz)-2'-phosphoramidite is with a molecular weight of approximately 863.93 g/mol. Its structure features:
3'-O-Me-C(Bz)-2'-phosphoramidite participates in several key reactions during oligonucleotide synthesis:
The reaction conditions are critical; typically, weak acids like triethylammonium chloride or tetrazole are used to facilitate the nucleophilic substitution process . This ensures that the phosphoramidite reacts efficiently without leading to side reactions.
The mechanism by which 3'-O-Me-C(Bz)-2'-phosphoramidite acts involves:
3'-O-Me-C(Bz)-2'-phosphoramidite is primarily used in:
This compound plays a crucial role in modern molecular biology techniques, enabling advancements in genetic research and therapeutic development .
Solid-phase oligonucleotide synthesis employs controlled pore glass (CPG) or polystyrene supports as the foundational matrix for constructing modified oligonucleotides. For 3'-O-Me-C(Bz)-2'-phosphoramidite, CPG resins with 500–2000 Å pore sizes are preferred depending on oligonucleotide length. Shorter sequences (<40 bases) utilize 500 Å CPG, while longer constructs require 1000–2000 Å resins to prevent pore blockage by the growing oligonucleotide chain [2]. The synthesis initiates with the 3'-terminal nucleoside covalently attached to the solid support via a succinyl linker, enabling stepwise elongation in the 3'→5' direction [7].
A critical advancement for 2'-O-methyl modifications involves implementing silyl-based protecting groups—particularly tert-butyldimethylsilyl (TBDMS)—at the 2'-hydroxyl position. This strategy preserves RNA backbone integrity during synthesis while allowing orthogonal deprotection using fluoride reagents post-assembly. The synthesis cycle for 2'-O-methylated phosphoramidites follows a four-step protocol: (1) Detritylation (3% trichloroacetic acid), (2) Coupling (0.1M phosphoramidite + 0.5M activator), (3) Capping (acetic anhydride/N-methylimidazole), and (4) Oxidation (iodine/water/pyridine) [2] [7]. Coupling efficiencies for 2'-O-methyl-modified phosphoramidites typically exceed 98.5% per cycle, enabling synthesis of >50-mer oligonucleotides with >78% overall yield (Table 1) [2] [10].
Table 1: Solid Support Characteristics for 2'-O-Methyl Phosphoramidite Synthesis
| Support Type | Pore Size (Å) | Loading Capacity (μmol/g) | Optimal Oligo Length | Functionalization |
|---|---|---|---|---|
| CPG 500 | 500 | 20-30 | <40 bases | Succinyl linker |
| CPG 1000 | 1000 | 20-30 | 40-100 bases | Succinyl linker |
| CPG 2000 | 2000 | 20-30 | >100 bases | Succinyl linker |
| Polystyrene | N/A | ≤350 | Short oligos (<30 bases) | Hydrophobic matrix |
The chain elongation of 3'-O-Me-C(Bz)-2'-phosphoramidite hinges on tetrazole-activated nucleophilic substitution at phosphorus centers. Mechanistically, tetrazole (pKa ≈ 4.8) protonates the diisopropylamino group of the phosphoramidite, converting it into a superior leaving group. This activation enables the 5'-hydroxyl of the support-bound oligonucleotide to attack the electrophilic phosphorus atom, forming a reactive phosphite triester intermediate [5] [6]. The reaction proceeds through an S~N~2(P) mechanism, with inversion of configuration at phosphorus.
Steric and electronic factors profoundly influence coupling kinetics:
The phosphite triester intermediate (P(III) is highly acid-labile and requires immediate oxidation to phosphate triester (P(V)) using iodine/water/pyridine. This stabilization prevents acid-catalyzed depurination during subsequent detritylation steps. Kinetic studies reveal that oxidation must be completed within 45 seconds to minimize phosphite degradation [2] [5].
Orthogonal deprotection protocols are essential for liberating functional groups after oligonucleotide assembly. For 3'-O-Me-C(Bz)-2'-phosphoramidite-derived oligonucleotides, three critical deprotection steps are required:
Table 2: Deprotection Conditions for Protective Groups
| Protective Group | Deprotection Reagent | Conditions | Mechanism | Byproducts |
|---|---|---|---|---|
| 5'-DMT | 3% DCA in DCM | RT, 50 sec | Acidolysis | DMT carbocation |
| N4-Benzoyl (Cytosine) | NH₄OH/MeOH (1:1) | 55°C, 12h | Nucleophilic substitution | Benzoic acid |
| N4-Benzoyl (Cytosine) | AMA (40% aq. methylamine) | 65°C, 10min | Nucleophilic substitution | N-methylbenzamide |
| β-Cyanoethyl | Conc. NH₄OH | 55°C, 12h | β-Elimination | Acrylonitrile |
Activators critically influence the coupling efficiency of 3'-O-Me-C(Bz)-2'-phosphoramidite by modulating phosphoramidite protonation and phosphorus electrophilicity. Tetrazole remains the industry-standard activator (0.3–0.5M in acetonitrile) due to its optimal pKa (4.8) and commercial availability. However, modified tetrazoles and triazoles demonstrate superior performance for sterically hindered 2'-O-methyl phosphoramidites:
Coupling kinetics studies reveal significant differences in reaction rates:
Table 3: Activator Performance in 2'-O-Methylphosphoramidite Coupling
| Activator | pKa | Coupling Time (sec) | Coupling Yield (%) | Steric Tolerance | Side Products |
|---|---|---|---|---|---|
| Tetrazole | 4.8 | 300 | >99 | Moderate | <0.3% |
| 5-ETT | 4.3 | 180 | >99 | High | <0.5% |
| 5-BTT | 4.1 | 240 | 98.5 | High | <0.4% |
| DCI | 5.2 | 120 | 95 | Low | 2-3% (cap) |
| Nitrotriazole | 3.6 | 600 | 96 | Very High | <0.2% |
For sterically demanding applications (e.g., 2'-O-ethyl or 2'-O-thiophenylmethyl modifications), nitrotriazole-based activators (pKa ≈ 3.6) provide enhanced coupling yields despite slower reaction kinetics. Flow synthesis systems employing immobilized nitrotriazole activators achieve >96% conversion within 40 seconds when coupled with 9-azajulolidine co-activators, enabling near-quantitative couplings for challenging phosphoramidites [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: